molecular formula C14H12ClNO B1617430 4-chloro-N-(4-methylphenyl)benzamide CAS No. 2447-95-2

4-chloro-N-(4-methylphenyl)benzamide

Cat. No.: B1617430
CAS No.: 2447-95-2
M. Wt: 245.7 g/mol
InChI Key: IKOQAZLFSPOYRG-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C14H12ClNO It is a derivative of benzamide, where the amide nitrogen is substituted with a 4-methylphenyl group and the benzene ring is substituted with a chlorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methylphenyl)benzamide can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzoyl chloride with 4-methylaniline in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the formation of the amide bond facilitated by the base.

Reaction Scheme:

4-chlorobenzoyl chloride+4-methylanilineThis compound\text{4-chlorobenzoyl chloride} + \text{4-methylaniline} \rightarrow \text{this compound} 4-chlorobenzoyl chloride+4-methylaniline→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of 4-chloro-N-(4-methylphenyl)benzylamine.

    Oxidation: Formation of 4-chloro-N-(4-carboxyphenyl)benzamide.

Scientific Research Applications

4-chloro-N-(4-methylphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Chemical Biology: It serves as a probe in studying enzyme-substrate interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methylphenyl)benzamide depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a methyl group.

    4-chloro-N-(4-cyanophenyl)benzamide: Contains a cyano group instead of a methyl group.

    4-chloro-N-(4-nitrophenyl)benzamide: Contains a nitro group instead of a methyl group.

Uniqueness

4-chloro-N-(4-methylphenyl)benzamide is unique due to the specific combination of substituents on the benzamide core. The presence of the chlorine atom and the methyl group can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-chloro-N-(4-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOQAZLFSPOYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323841
Record name 4-chloro-N-(4-methylphenyl)benzamide
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Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2447-95-2
Record name 4-Chloro-N-(4-methylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2447-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 404983
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Record name NSC404983
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Record name 4-chloro-N-(4-methylphenyl)benzamide
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Record name 4-CHLORO-P-BENZOTOLUIDIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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